
CARM1 degrader-2
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Overview
Description
CARM1 degrader-2 is a compound designed to target and degrade coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in the methylation of protein arginine residues. This enzyme plays a crucial role in gene expression regulation, particularly in the context of cancer. By degrading CARM1, this compound aims to inhibit its activity, thereby affecting the methylation of its substrates and potentially reducing cancer cell proliferation and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARM1 degrader-2 involves the creation of a proteolysis-targeting chimera (PROTAC) that includes a CARM1 inhibitor, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthetic route typically involves:
Synthesis of the CARM1 inhibitor: This step involves the preparation of a molecule that specifically inhibits CARM1.
Linker attachment: A linker molecule is chemically attached to the CARM1 inhibitor.
Ligand attachment: The VHL ligand is then attached to the other end of the linker.
The reaction conditions for these steps often involve standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps such as chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification processes. The use of automated synthesis and high-throughput screening techniques would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
CARM1 degrader-2 primarily undergoes degradation reactions facilitated by the proteasome. The compound is designed to bring CARM1 into proximity with the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Common Reagents and Conditions
Ubiquitination: This process requires the presence of ubiquitin, ATP, and the E3 ligase complex.
Proteasomal degradation: This occurs in the presence of the 26S proteasome complex.
Major Products
The major product of the degradation reaction is the breakdown of CARM1 into smaller peptide fragments, which are then further degraded into amino acids .
Scientific Research Applications
Cancer Treatment
CARM1 degrader-2 has shown promise in various cancer models:
- Triple-Negative Breast Cancer : Research indicates that CARM1 is upregulated in triple-negative breast cancer (TNBC) and contributes to tumor progression. The application of this compound has demonstrated significant inhibition of cell migration and proliferation in TNBC cell lines, suggesting its potential as a therapeutic agent .
- Non-Small Cell Lung Cancer : Studies have revealed that CARM1 promotes oncogenic processes in non-small cell lung cancer. The use of CARM1 degraders has been shown to inhibit tumor growth by downregulating key signaling pathways associated with cancer progression .
Immunotherapy Enhancement
CARM1 inhibition via degraders like this compound has been linked to enhanced immune responses against tumors. By reducing CARM1 levels, these compounds can increase the infiltration of immune cells such as CD8 T cells and dendritic cells into tumors, thereby improving the efficacy of immunotherapy .
Cell Cycle Regulation
Research has indicated that CARM1 is involved in regulating the cell cycle through its interaction with chromatin remodeling complexes. Targeting CARM1 with degraders can disrupt this process, leading to altered cell cycle dynamics that may be beneficial in treating cancers characterized by dysregulated proliferation .
Case Studies
Study | Cancer Type | Findings | Implications |
---|---|---|---|
Study 1 | Triple-Negative Breast Cancer | This compound significantly reduced cell migration and increased apoptosis | Potential therapeutic agent for aggressive breast cancers |
Study 2 | Non-Small Cell Lung Cancer | Inhibition of CARM1 led to decreased tumor growth and altered signaling pathways | Could serve as a novel treatment strategy for resistant lung cancers |
Study 3 | Immunotherapy Response | Enhanced T-cell infiltration and activation in tumors treated with CARM1 inhibitors | May improve outcomes for patients undergoing immunotherapy |
Mechanism of Action
CARM1 degrader-2 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to CARM1 and brings it into proximity with the VHL E3 ligase. This interaction leads to the ubiquitination of CARM1, marking it for degradation by the proteasome. The degradation of CARM1 results in the inhibition of its methyltransferase activity, thereby affecting the methylation of its substrates such as poly(A)-binding protein PABP1 and BGR1-associated factor BAF155 .
Comparison with Similar Compounds
Similar Compounds
CARM1 degrader-1: Another PROTAC targeting CARM1, but with different linker and ligand structures.
CARM1 inhibitor TP-064: A small molecule inhibitor of CARM1 that does not induce degradation but inhibits its enzymatic activity.
Uniqueness
CARM1 degrader-2 is unique in its ability to induce the degradation of CARM1 rather than merely inhibiting its activity. This degradation leads to a more sustained and complete inhibition of CARM1 function, which can be advantageous in therapeutic contexts where long-term suppression of CARM1 activity is desired .
Biological Activity
CARM1 (Coactivator-Associated Arginine Methyltransferase 1) is a member of the protein arginine methyltransferase family, playing crucial roles in various biological processes, particularly in cancer progression. The development of CARM1 degraders, specifically CARM1 degrader-2, represents a novel approach in targeted therapy for cancers driven by CARM1 overexpression. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and implications in cancer treatment.
This compound is classified as a proteolysis-targeting chimera (PROTAC), which utilizes a ligand that selectively binds to CARM1 and a linker that connects to an E3 ubiquitin ligase (VHL). This design facilitates the ubiquitination and subsequent degradation of CARM1 via the proteasome pathway. The specific binding affinity and selectivity of this compound are critical for minimizing off-target effects while maximizing therapeutic efficacy.
Key Findings:
- Degradation Efficiency : this compound demonstrated a degradation concentration (DC50) of approximately 8 nM with a maximum degradation (Dmax) exceeding 95% within hours of treatment .
- Selectivity : The compound exhibited high selectivity for CARM1 over other protein arginine methyltransferases, ensuring targeted action .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro assays, revealing its potential to inhibit cancer cell migration and proliferation.
In Vitro Studies
- Cell Migration Assays : In breast cancer cell lines such as MDA-MB-231 and MCF7, treatment with this compound resulted in significant inhibition of cell migration. This effect correlates with the downregulation of CARM1 substrate methylation, which is crucial for cell motility .
- Cell Viability : The compound was tested for its cytotoxic effects on cancer cells. Results indicated that while it effectively reduced the viability of cancerous cells, it had minimal effects on normal mammary epithelial cells (MCF10A), highlighting its therapeutic potential with reduced toxicity .
Table 1: Summary of Biological Activity Data for this compound
Parameter | Value |
---|---|
DC50 | 8 nM |
Dmax | >95% |
Selectivity | High |
Cell Lines Tested | MDA-MB-231, MCF7 |
Normal Cell Line Tested | MCF10A |
Effect on Migration | Significant Inhibition |
Effect on Viability | Reduced in Cancer Cells |
Case Studies
Recent studies have highlighted the role of CARM1 in promoting tumorigenesis and metastasis in triple-negative breast cancers. In one study, knockdown of CARM1 led to reduced tumor formation in NOD SCID mice models, suggesting that targeting CARM1 could be a viable strategy for cancer therapy . Additionally, the use of PROTACs like this compound can elucidate the non-enzymatic functions of CARM1, providing insights into its broader biological roles beyond methylation.
Implications for Cancer Therapy
The development of selective degraders such as this compound opens new avenues for targeted cancer therapies. By effectively reducing CARM1 levels, these compounds can potentially reverse the aggressive phenotypes associated with high CARM1 expression:
- Therapeutic Potential : Given the correlation between CARM1 overexpression and poor prognosis in various cancers, CARM1 degraders could serve as effective therapeutic agents.
- Research Directions : Ongoing studies aim to further characterize the non-enzymatic functions of CARM1 and explore combination therapies that may enhance the efficacy of PROTACs against resistant cancer phenotypes .
Properties
Molecular Formula |
C72H100N12O7S |
---|---|
Molecular Weight |
1277.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[3-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]carbamoyl]phenoxy]phenyl]propanoyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H100N12O7S/c1-50(56-14-16-58(17-15-56)67-51(2)75-49-92-67)76-69(88)64-43-60(85)47-84(64)71(90)68(72(3,4)5)77-65(86)48-82-39-37-81(38-40-82)46-53-22-30-80(31-23-53)45-54-24-34-83(35-25-54)66(87)20-13-52-11-18-61(19-12-52)91-62-10-8-9-59(42-62)70(89)78(7)44-55-21-28-74-63(41-55)57-26-32-79(33-27-57)36-29-73-6/h8-12,14-19,21,28,41-42,49-50,53-54,57,60,64,68,73,85H,13,20,22-27,29-40,43-48H2,1-7H3,(H,76,88)(H,77,86)/t50-,60+,64-,68+/m0/s1 |
InChI Key |
WRQKOZXHYYEKER-KLLGSTGQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
Origin of Product |
United States |
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